(S)-Tert-butyl but-3-YN-2-ylcarbamate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

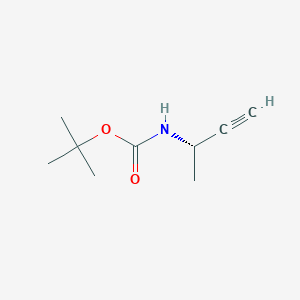

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWSEGBTTPQUKW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450791 | |

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118080-79-8 | |

| Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-Tert-butyl but-3-YN-2-ylcarbamate chemical properties and structure

An In-depth Technical Guide to (S)-Tert-butyl but-3-yn-2-ylcarbamate

This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, a key chiral building block in modern organic synthesis and drug discovery. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a chiral organic compound featuring a terminal alkyne and a Boc-protected amine. This unique combination of functional groups makes it a valuable intermediate for introducing stereospecificity and a reactive "handle" for further molecular elaboration, particularly in click chemistry.

IUPAC Name: tert-butyl N-[(2S)-1-methylprop-2-yn-1-yl]carbamate.[1] SMILES: C#C--INVALID-LINK--NC(=O)OC(C)(C)C InChI Key: AMWSEGBTTPQUKW-ZETCQYMHSA-N.[2]

2D Chemical Structure

References

A Comprehensive Spectroscopic Analysis of (S)-tert-Butyl but-3-yn-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the chiral building block, (S)-tert-butyl but-3-yn-2-ylcarbamate. The information presented herein is essential for the characterization and quality control of this compound in research and development settings. The data is compiled from established spectroscopic principles and analysis of structurally related compounds.

Chemical Structure and Properties

This compound is a carbamate-protected amino alkyne, a versatile intermediate in organic synthesis.

-

IUPAC Name: tert-butyl ((S)-1-methylprop-2-yn-1-yl)carbamate

-

CAS Number: 118080-79-8[1]

-

Molecular Formula: C₉H₁₅NO₂[1]

-

Molecular Weight: 169.22 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the compound's structure and typical spectroscopic values for its functional groups.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.0 | Broad Singlet | 1H | N-H |

| ~4.2 - 4.4 | Multiplet | 1H | CH -NHBoc |

| ~2.2 - 2.4 | Doublet | 1H | C≡C-H |

| ~1.45 | Singlet | 9H | C(CH ₃)₃ |

| ~1.3 - 1.4 | Doublet | 3H | CH ₃-CH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C =O (Carbamate) |

| ~82 | C ≡C-H |

| ~80 | O-C (CH₃)₃ |

| ~72 | C≡C -H |

| ~40 | C H-NHBoc |

| ~28 | O-C(C H₃)₃ |

| ~21 | C H₃-CH |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | N-H Stretch |

| ~3270 - 3330 | Strong, Narrow | ≡C-H Stretch[3][4] |

| ~2980 - 2960 | Medium | C-H Stretch (sp³) |

| ~2100 - 2260 | Weak | C≡C Stretch[3][4] |

| ~1680 - 1710 | Strong | C=O Stretch (Carbamate) |

| ~1510 - 1540 | Medium | N-H Bend |

| ~1160 - 1250 | Strong | C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 170.1 | [M+H]⁺ |

| 114.1 | [M+H - C₄H₈]⁺ or [M+H - 56]⁺ |

| 97.1 | [M+H - C₄H₉O₂]⁺ or [M+H - 101]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[5] Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[5]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer equipped with a proton/carbon dual probe.[6]

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample to achieve optimal magnetic field homogeneity.[7]

-

Acquire a one-dimensional proton spectrum using standard parameters. A typical experiment would involve a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. A typical experiment would use a 45-degree pulse angle, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and accumulate several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[8]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.[9]

-

Solution: Alternatively, dissolve the compound in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

3.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.[10]

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.[11]

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by selecting the protonated molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualizations

Diagram 1: Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Diagram 2: Key Structural Fragments and Expected Signals

This diagram highlights the key functional groups within the molecule and correlates them to their expected primary spectroscopic signals.

References

- 1. This compound ,113486-06-9 _Chemical Cloud Database [chemcd.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. researchgate.net [researchgate.net]

- 7. emory.edu [emory.edu]

- 8. scispace.com [scispace.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

The Dawn of Chiral Propargylamines: A Technical Guide to Their Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral propargylamines are a cornerstone of modern medicinal chemistry, serving as pivotal building blocks in the synthesis of numerous therapeutic agents. Their unique structural motif, featuring a stereogenic center adjacent to an alkyne, imparts valuable pharmacological properties. This technical guide delves into the seminal discoveries and pioneering synthetic methodologies that first unlocked enantiomerically pure propargylamines, providing a foundational understanding for researchers in drug discovery and development. A significant focus is placed on their role as monoamine oxidase (MAO) inhibitors, a class of drugs critical in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.

Discovery and First Enantioselective Syntheses

The early 2000s marked a turning point in the synthesis of chiral propargylamines, with two research groups, led by Chao-Jun Li and Paul Knochel, independently reporting the first highly enantioselective catalytic methods. These breakthroughs moved the field beyond reliance on chiral auxiliaries and stoichiometric reagents.

The Advent of Asymmetric A³ Coupling: The Li Contribution

In 2002, Chao-Jun Li and his team reported a pioneering copper(I)-catalyzed asymmetric three-component coupling of aldehydes, alkynes, and amines (A³ coupling). This method provided a direct and atom-economical route to chiral propargylamines. The key to their success was the utilization of a chiral bis(oxazolinyl)pyridine (pybox) ligand in conjunction with a copper(I) salt.

The initial studies demonstrated the feasibility of this approach with a range of substrates, achieving high yields and enantioselectivities.

Table 1: The First Asymmetric A³ Coupling of an Aldehyde, Alkyne, and Amine (Li, 2002)

| Aldehyde | Alkyne | Amine | Yield (%) | ee (%) |

| Benzaldehyde | Phenylacetylene | Aniline | 91 | 94 |

| 4-Chlorobenzaldehyde | Phenylacetylene | Aniline | 85 | 92 |

| 4-Methoxybenzaldehyde | Phenylacetylene | Aniline | 92 | 95 |

| 2-Naphthaldehyde | Phenylacetylene | Aniline | 88 | 93 |

| Cinnamaldehyde | Phenylacetylene | Aniline | 75 | 88 |

Data extracted from abstracts and reviews of the original 2002 publication.

Copper-Catalyzed Enantioselective Additions: The Knochel Contributions

Contemporaneously, Paul Knochel's group developed complementary copper-catalyzed methods for the enantioselective synthesis of propargylamines. In 2002, they reported the addition of terminal alkynes to enamines, and in 2003, a highly efficient three-component reaction of aldehydes, alkynes, and secondary amines.[1] A crucial element of their methodology was the use of the chiral ligand (R)-QUINAP with copper(I) bromide.

This three-component coupling proved to be highly versatile, accommodating a broad scope of substrates and affording excellent levels of enantioselectivity, particularly for aliphatic aldehydes.

Table 2: Knochel's Enantioselective Three-Component Synthesis of Chiral Propargylamines (2003)

| Aldehyde | Alkyne | Amine | Yield (%) | ee (%) |

| Cyclohexanecarboxaldehyde | Phenylacetylene | Dibenzylamine | 85 | 96 |

| Isovaleraldehyde | Phenylacetylene | Dibenzylamine | 82 | 95 |

| Pivalaldehyde | Phenylacetylene | Dibenzylamine | 78 | 98 |

| Benzaldehyde | Phenylacetylene | Dibenzylamine | 92 | 78 |

| 4-Chlorobenzaldehyde | Phenylacetylene | Dibenzylamine | 89 | 75 |

Data extracted from abstracts and reviews of the original 2003 publication.

Experimental Protocols

The following are generalized experimental protocols based on the initial reports. For precise details, consulting the original publications is recommended.

General Procedure for the Asymmetric A³ Coupling (Li, 2002)

To a solution of the aldehyde (1.0 mmol) and amine (1.2 mmol) in an appropriate solvent (e.g., toluene or water), the copper(I) salt (e.g., CuOTf, 5-10 mol%) and the chiral pybox ligand (5-10 mol%) are added. The mixture is stirred at room temperature for a designated period. The alkyne (1.5 mmol) is then added, and the reaction is stirred at room temperature or slightly elevated temperature for 24-48 hours. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral propargylamine.

General Procedure for the Enantioselective Three-Component Reaction (Knochel, 2003)

In a flame-dried Schlenk tube under an inert atmosphere, copper(I) bromide (5 mol%) and the chiral QUINAP ligand (5.5 mol%) are dissolved in an anhydrous solvent (e.g., toluene). The mixture is stirred at room temperature for 30 minutes. The secondary amine (1.2 mmol) is then added, followed by the aldehyde (1.0 mmol) and the alkyne (1.5 mmol). The reaction mixture is stirred at room temperature for 24-72 hours. After completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched propargylamine.

Biological Significance: Monoamine Oxidase Inhibition

The propargylamine motif is a well-established pharmacophore, most notably for its ability to irreversibly inhibit monoamine oxidases (MAOs).[2] MAOs are a family of enzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[3] By inhibiting MAO, propargylamine-containing drugs increase the synaptic concentrations of these neurotransmitters, which is beneficial in treating neurological disorders characterized by their deficiency.[]

The mechanism of irreversible inhibition involves the enzyme-catalyzed oxidation of the propargylamine to a reactive allenic or propargyl iminium ion intermediate. This electrophilic species then covalently binds to the N5 atom of the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it inactive.[5]

Signaling Pathways Affected by MAO Inhibition

The inhibition of MAO triggers a cascade of downstream signaling events that contribute to the therapeutic effects of propargylamine-based drugs. The primary consequence is the elevation of monoamine neurotransmitter levels in the synaptic cleft, leading to enhanced signaling through their respective receptors.[6] This can alleviate symptoms of depression and motor deficits in Parkinson's disease.

Furthermore, MAO inhibition has been shown to exert neuroprotective effects through various mechanisms. By reducing the enzymatic turnover of monoamines, the production of reactive oxygen species (ROS), such as hydrogen peroxide, and neurotoxic aldehydes is decreased.[7] This mitigation of oxidative stress is crucial in preventing neuronal damage in neurodegenerative diseases. Additionally, some MAO inhibitors have been found to possess anti-apoptotic properties and to modulate signaling pathways involved in cell survival and neurogenesis.[8]

Caption: Signaling pathway of MAO inhibition by chiral propargylamines.

Conclusion

The discovery of the first enantioselective methods for synthesizing chiral propargylamines by Li and Knochel revolutionized the accessibility of these crucial pharmacophores. The A³ coupling and related copper-catalyzed reactions provided efficient and versatile routes to a wide array of enantiomerically enriched propargylamines. Understanding these foundational synthetic strategies, coupled with a deep knowledge of their biological mechanisms of action, particularly as MAO inhibitors, is essential for the continued development of novel therapeutics for neurodegenerative and psychiatric disorders. This guide serves as a fundamental resource for researchers aiming to build upon this rich history of chemical innovation.

References

- 1. Enantioselective, copper(I)-catalyzed three-component reaction for the preparation of propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The New Inhibitor of Monoamine Oxidase, M30, has a Neuroprotective Effect Against Dexamethasone-Induced Brain Cell Apoptosis [frontiersin.org]

- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical properties of Boc-protected alkynes

An In-depth Technical Guide to the Physical Properties of Boc-Protected Alkynes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of alkynes bearing the tert-butoxycarbonyl (Boc) protecting group. Boc-protected alkynes are versatile intermediates in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of an alkyne moiety is required for applications such as "click" chemistry, peptide synthesis, and the construction of complex molecular architectures.

Physical and Chemical Properties

The physical properties of Boc-protected alkynes are influenced by both the rigid, linear alkyne unit and the bulky, nonpolar tert-butoxycarbonyl group. Generally, they are white to pale yellow crystalline solids or oils at room temperature. Their solubility is typically low in water but good in a range of organic solvents.

A representative example, N-Boc-propargylamine , is a commonly used building block that illustrates the typical physical characteristics of this compound class. It is a solid at room temperature and soluble in solvents like chloroform.[1][2]

Table of Physical Properties: N-Boc-propargylamine

| Property | Value | Source(s) |

| CAS Number | 92136-39-5 | [3] |

| Molecular Formula | C₈H₁₃NO₂ | [3] |

| Molecular Weight | 155.19 g/mol | [3] |

| Appearance | White to pale yellow solid | [4][5] |

| Melting Point | 40-44 °C | [3] |

| Boiling Point | 170 °C (at 14 mmHg) | [5] |

| Solubility | Soluble in chloroform | [1][5] |

Spectroscopic Data

The spectroscopic signature of a Boc-protected alkyne is a combination of the features from the alkyne functionality and the Boc protecting group. The following tables summarize the characteristic absorption bands and chemical shifts.

Table 1.2.1: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C–H Stretch | 3260 - 3330 | Strong, Sharp |

| –C≡C– Stretch | 2100 - 2260 | Weak to Medium | |

| Boc Group | N–H Stretch (Carbamate) | ~3300 - 3400 | Medium |

| C=O Stretch (Carbamate) | ~1680 - 1710 | Strong | |

| C–H Stretch (t-Butyl) | ~2850 - 2980 | Strong | |

| C–O Stretch | ~1160 - 1170 | Strong |

Table 1.2.2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Functional Group | Nucleus | Chemical Shift (δ, ppm) | Notes |

| Terminal Alkyne | ¹H (≡C–H ) | 2.0 - 3.0 | Typically a triplet if coupled to an adjacent CH₂ group. |

| ¹³C (≡C –H) | 65 - 85 | ||

| ¹³C (R–C≡ ) | 70 - 100 | ||

| Boc Group | ¹H (–C(CH₃ )₃) | 1.4 - 1.5 | Large singlet, integrates to 9 protons. |

| ¹H (–NH –) | 4.8 - 5.2 | Broad singlet, can exchange with D₂O. | |

| ¹³C (–C (CH₃)₃) | ~80 | Quaternary carbon. | |

| ¹³C (–C(CH₃ )₃) | ~28.3 | Methyl carbons. | |

| ¹³C (–C =O) | 155 - 156 | Carbonyl carbon. |

Example: N-Boc-propargylamine [5][6]

-

¹H NMR (500 MHz, CDCl₃): δ 4.94 (br s, 1H, NH ), 3.91 (d, 2H, CH₂ ), 2.23 (t, 1H, ≡CH ), 1.45 (s, 9H, C(CH₃ )₃).

-

¹³C NMR (126 MHz, CDCl₃): δ 155.2 (C =O), 80.1, 79.9, 71.1, 28.2.

Experimental Protocols

The following sections detail generalized yet robust methodologies for the protection of an amino-alkyne with a Boc group and its subsequent deprotection.

N-Boc Protection of an Amino-Alkyne

This protocol describes the reaction of a primary or secondary amine-containing alkyne with di-tert-butyl dicarbonate (Boc₂O) to form the corresponding N-Boc protected alkyne. The reaction is typically high-yielding and proceeds under mild conditions.[7][8]

Materials:

-

Amino-alkyne (e.g., propargylamine)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.0 - 1.2 equivalents)

-

Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or NaOH, 1.0 - 1.5 equivalents)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic system like water/THF)

-

Round bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the amino-alkyne (1.0 eq.) in the chosen solvent (e.g., DCM) in a round bottom flask and cool the solution to 0 °C using an ice bath.

-

Add the base (e.g., TEA, 1.2 eq.) to the stirred solution.

-

Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in a minimal amount of the same solvent and add it dropwise to the reaction mixture over 15-30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Upon completion, dilute the reaction mixture with the solvent.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel if necessary.

N-Boc Deprotection

The Boc group is labile to strong acids, which cleave it to release the free amine, carbon dioxide, and isobutene.[7][9] Trifluoroacetic acid (TFA) in DCM is the most common method for this transformation.

Materials:

-

N-Boc protected alkyne

-

Trifluoroacetic acid (TFA, 5 - 20 equivalents or as a 20-50% solution in DCM)

-

Dichloromethane (DCM)

-

Round bottom flask, magnetic stirrer

Procedure:

-

Dissolve the N-Boc protected alkyne in DCM in a round bottom flask.

-

Add TFA dropwise to the stirred solution at room temperature. A common ratio is a 1:1 to 1:4 mixture of DCM and TFA. Caution: The reaction evolves gas (CO₂ and isobutene) and should be performed in a well-ventilated fume hood.

-

Stir the reaction at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA.

-

The product is typically obtained as the corresponding amine trifluoroacetate salt. If the free amine is desired, a basic workup can be performed by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amino-alkyne.

Visualization of Key Workflows

The following diagrams illustrate the logical flow of the protection and deprotection reactions described above.

References

- 1. N-Boc-propargylamine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. N-Boc-propargylamine 97 92136-39-5 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. N-Boc-propargylamine | 92136-39-5 [chemicalbook.com]

- 6. N-Boc-propargylamine CAS#: 92136-39-5 [m.chemicalbook.com]

- 7. jk-sci.com [jk-sci.com]

- 8. BOC Protection and Deprotection [bzchemicals.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

(S)-Tert-butyl but-3-YN-2-ylcarbamate CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl but-3-yn-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and organic synthesis, plays a crucial role in the development of complex molecular architectures for novel therapeutic agents. Its unique structure, featuring a terminal alkyne and a Boc-protected amine on a chiral center, makes it a versatile intermediate for introducing stereospecific functionality into drug candidates. This guide provides a comprehensive overview of its chemical identity, physical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 118080-79-8 |

| Molecular Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate |

Synonyms:

-

(S)-N-Boc-3-amino-1-butyne

-

tert-butyl ((1S)-1-methyl-2-propyn-1-yl)carbamate

-

(S)-(1-Methyl-prop-2-ynyl)-carbamic acid tert-butyl ester

-

tert-butyl (1S)-1-methyl-2-propynylcarbamate

| Physical Property | Value | Source |

| Appearance | White to yellow solid | Commercial suppliers |

| Storage Temperature | 2-8°C, sealed in a dry environment | Commercial suppliers |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the N-Boc protection of the corresponding chiral amine, (S)-but-3-yn-2-amine. Below is a representative experimental protocol for this transformation.

General Protocol for N-Boc Protection of Amines

This protocol is a widely used method for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).[1][2][3]

Materials:

-

Amine substrate (e.g., (S)-but-3-yn-2-amine)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Dichloromethane, Tetrahydrofuran, or a water/acetone mixture)

-

Base (optional, e.g., Triethylamine, Sodium Bicarbonate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1 mmol) in the chosen solvent (e.g., 10 mL of a 9.5:0.5 mixture of distilled water and acetone).[2]

-

Stir the mixture at room temperature for several minutes to ensure complete dissolution.[2]

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution.

-

If a base is used, add it to the reaction mixture (1.5-2 equivalents).

-

Continue stirring the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is no longer detectable.[2]

-

Upon completion, if an aqueous solvent system was used, add dichloromethane (5 mL) to the mixture.[2]

-

Separate the organic layer, and if necessary, extract the aqueous layer with additional dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄).[2]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of dichloromethane and methanol) to afford the pure N-Boc protected amine.[2]

Workflow for N-Boc Protection:

Caption: General workflow for the N-Boc protection of an amine.

Role in Drug Development and Medicinal Chemistry

Chiral propargylamines, such as the parent amine of the title compound, are valuable structural motifs in medicinal chemistry. They are key components in the synthesis of a variety of biologically active molecules, including enzyme inhibitors. The terminal alkyne group provides a versatile handle for further chemical modifications, such as click chemistry reactions, which are widely employed in drug discovery for the rapid synthesis of compound libraries.

Application as a Chiral Building Block

This compound serves as a crucial chiral building block, allowing for the introduction of a specific stereocenter into a target molecule. The stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like this compound is a fundamental strategy in modern pharmaceutical synthesis to ensure the production of single-enantiomer drugs.[4]

Potential Role in Enzyme Inhibition

Propargylamine derivatives have been identified as inhibitors of various enzymes, including monoamine oxidases (MAOs). The mechanism of inhibition often involves the covalent modification of the enzyme's active site by the reactive alkyne group. An irreversible inhibitor forms a strong, covalent bond with the enzyme, leading to a permanent loss of its activity.[5][6]

Conceptual Pathway of Irreversible Enzyme Inhibition:

Caption: Conceptual pathway of irreversible enzyme inhibition by a propargylamine derivative.

While specific signaling pathways involving this compound are not detailed in the public literature, its structural features suggest its potential as a precursor for molecules designed to target specific enzymes in various disease pathways. Researchers can utilize this building block to synthesize novel compounds for screening in drug discovery programs aimed at, for example, neurodegenerative diseases or cancer.

Conclusion

This compound is a valuable and versatile chiral intermediate for the synthesis of complex, biologically active molecules. This guide provides essential information on its chemical properties and a general, yet detailed, protocol for its preparation. Its application as a chiral building block is critical for the development of stereochemically pure pharmaceuticals, and its inherent reactivity offers potential for the design of novel enzyme inhibitors. This compound will likely continue to be a valuable tool for researchers and professionals in the field of drug discovery and development.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Theoretical Reactivity of Terminal Alkynes in Carbamate-Containing Molecules: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The convergence of carbamate functionalities with terminal alkynes within a single molecular framework presents a fascinating area of study with significant implications for medicinal chemistry and materials science. Carbamates are recognized for their role as protecting groups, directing groups, and pharmacophores, influencing a molecule's stability, conformation, and biological activity. Terminal alkynes, on the other hand, are versatile functional groups that participate in a wide array of chemical transformations, including carbon-carbon bond-forming reactions, cycloadditions, and metal-catalyzed couplings. The interplay between these two moieties can modulate the intrinsic reactivity of the alkyne, opening new avenues for the design and synthesis of novel compounds.

This technical guide provides a comprehensive theoretical examination of the reactivity of terminal alkynes when present in carbamate-containing molecules. We will delve into the electronic effects of the carbamate group on the alkyne, explore key reaction classes with a focus on their mechanistic aspects through the lens of computational chemistry, and provide relevant experimental protocols.

Theoretical Framework: The Influence of the Carbamate Moiety on Alkyne Reactivity

The reactivity of a terminal alkyne is primarily dictated by the acidity of the sp-hybridized C-H bond and the electron density of the carbon-carbon triple bond. The introduction of a carbamate group in proximity to the alkyne can influence these properties through inductive and resonance effects.

The carbamate group, with its carbonyl and amino functionalities, can exhibit both electron-withdrawing and electron-donating characteristics. The lone pair on the nitrogen atom can participate in resonance with the carbonyl group, which in turn can influence the electronic environment of the rest of the molecule. The overall electronic effect of the carbamate on the terminal alkyne will depend on its connectivity and the molecular conformation.

Computational studies, particularly those employing Density Functional Theory (DFT), are invaluable for elucidating these subtle electronic influences. For instance, DFT can be used to calculate the pKa of the terminal alkyne proton, the charge distribution across the molecule, and the energies of the frontier molecular orbitals (HOMO and LUMO), all of which provide insights into the alkyne's reactivity towards different reagents. While direct computational studies on the pKa of propargyl carbamates are not abundant in the literature, the principles of how substituents affect the acidity of terminal alkynes are well-established and can be applied to this system. Generally, electron-withdrawing groups increase the acidity of the terminal proton, making it more susceptible to deprotonation by a base.

Key Reactions and Mechanistic Insights

The presence of a carbamate functionality can impact the course and efficiency of several key reactions involving terminal alkynes. Here, we focus on two prominent examples: the Sonogashira cross-coupling reaction and cycloaddition reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a cornerstone of modern organic synthesis. The reaction mechanism is complex and has been the subject of extensive theoretical investigation.

Reaction Mechanism:

The generally accepted catalytic cycle for the copper-free Sonogashira reaction involves four key steps:

-

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide.

-

cis-trans Isomerization: The resulting cis-complex isomerizes to the more stable trans-complex.

-

Deprotonation/Transmetalation: The terminal alkyne is deprotonated by a base, and the resulting acetylide anion coordinates to the palladium center, displacing a halide ligand.

-

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.

DFT studies on model systems, such as the coupling of phenylacetylene with bromobenzene, have provided detailed energetic profiles of this cycle.[1] The oxidative addition is often found to be the rate-determining step.[1]

Influence of the Carbamate Group:

For a propargyl carbamate substrate, the carbamate moiety can influence the Sonogashira reaction in several ways:

-

Electronic Effects: The electronic nature of the carbamate can affect the acidity of the alkyne proton, thereby influencing the ease of the deprotonation step.

-

Steric Effects: The bulkiness of the carbamate group and its substituents can impact the approach of the palladium catalyst and other reagents to the alkyne.

-

Coordinating Effects: The carbonyl oxygen of the carbamate could potentially coordinate to the palladium center, influencing the stability of intermediates and transition states.

While specific DFT studies on Sonogashira couplings of propargyl carbamates are limited, the extensive computational work on the general mechanism provides a solid foundation for predicting and understanding their reactivity.[1][2]

Quantitative Data from a Model System (Phenylacetylene and Bromobenzene):

The following table summarizes key energetic data from a DFT study on the copper-free Sonogashira reaction. These values provide a baseline for understanding the energetic landscape of the reaction.

| Reaction Step | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Oxidative Addition | 22.5 | -5.8 |

| cis-trans Isomerization | 5.1 | -2.1 |

| Deprotonation | 10.2 | -12.4 |

| Reductive Elimination | 18.7 | -35.2 |

Data adapted from computational studies on related systems. Actual values for propargyl carbamates may vary.

Experimental Protocol: Synthesis of Propargyl Carbamate

A common method for the synthesis of propargyl carbamates involves the reaction of propargyl alcohol with sodium cyanate in the presence of an acid.

Materials:

-

Propargyl alcohol

-

Sodium cyanate (NaOCN)

-

Trifluoroacetic acid (CF₃COOH)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

To a stirred solution of propargyl alcohol (1.0 equiv) and sodium cyanate (2.0 equiv) in anhydrous diethyl ether at 30 °C, add trifluoroacetic acid (2.0 equiv) dropwise.

-

Stir the reaction mixture at 30 °C overnight.

-

Dilute the resulting mixture with diethyl ether and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using 30% ethyl acetate in pentane) to afford prop-2-yn-1-yl carbamate.[3][4]

Cycloaddition Reactions

Terminal alkynes are excellent partners in various cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Reaction Mechanism (CuAAC):

The CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with an azide to form a triazole ring. The generally accepted mechanism proceeds through a series of organocopper intermediates.

Influence of the Carbamate Group:

In the context of a propargyl carbamate, the carbamate group is not expected to directly participate in the cycloaddition. However, its steric and electronic properties can influence the rate and efficiency of the reaction by affecting the accessibility of the alkyne and the stability of the copper-alkyne complex. The utility of propargyl carbamates in CuAAC reactions has been demonstrated, highlighting their compatibility with this powerful ligation chemistry.[3][4]

Experimental Protocol: CuAAC Reaction of a Propargyl Carbamate

The following is a general procedure for the CuAAC reaction of a propargyl carbamate with an azide.

Materials:

-

Propargyl carbamate derivative

-

Alkyl or aryl azide

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Solvent (e.g., CyreneTM)

Procedure:

-

In a reaction vessel, dissolve the propargyl carbamate (1.0 equiv), the azide (1.15 equiv), and triethylamine (0.1 equiv) in the chosen solvent.

-

Add copper(I) iodide (0.01 equiv) to the mixture.

-

Stir the reaction at 30 °C for 12 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).

-

Upon completion, perform an appropriate workup procedure to isolate the triazole product.[5]

Visualizations

Sonogashira Catalytic Cycle

Caption: A simplified diagram of the copper-free Sonogashira catalytic cycle.

Experimental Workflow for Propargyl Carbamate Synthesis and Click Reaction

Caption: Workflow for the synthesis of a propargyl carbamate and its subsequent use in a CuAAC reaction.

Conclusion

The integration of a terminal alkyne within a carbamate-containing molecule offers a rich platform for synthetic innovation. Theoretical studies, particularly DFT calculations, are crucial for dissecting the subtle electronic interplay between these two functional groups and for predicting the reactivity of the alkyne in key chemical transformations. While direct computational data on propargyl carbamates remains an area for further exploration, existing theoretical frameworks for fundamental alkyne reactions provide a robust basis for understanding and predicting their chemical behavior. The experimental protocols provided herein offer practical starting points for the synthesis and application of these valuable building blocks in drug discovery and materials science. As computational tools become more powerful, a deeper and more quantitative understanding of the reactivity of these bifunctional molecules will undoubtedly emerge, paving the way for the rational design of novel chemical entities with tailored properties.

References

- 1. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kirj.ee [kirj.ee]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

(S)-Tert-butyl but-3-YN-2-ylcarbamate: A Technical Guide to its Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of (S)-Tert-butyl but-3-YN-2-ylcarbamate, a key building block in synthetic organic chemistry. Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and manufacturing. While specific quantitative data for this compound is limited in publicly available literature, this document consolidates information on its general characteristics and provides established protocols for its handling and evaluation based on data from analogous carbamate compounds.

Core Properties

This compound is a white to yellow solid at room temperature.[1] For optimal stability, it is recommended to store the compound in a dry, sealed container at 2-8°C.[1]

Solubility Profile

While specific quantitative solubility data for this compound in a range of solvents is not extensively documented, information on structurally similar compounds provides valuable guidance. For instance, the related compound tert-Butyl but-3-yn-1-ylcarbamate is known to be soluble in common organic solvents such as chloroform, dimethylformamide (DMF), and dichloromethane (DCM).[2] Based on its structure, this compound is anticipated to exhibit good solubility in a variety of polar aprotic and chlorinated solvents.

Table 1: Anticipated Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Examples | Anticipated Solubility | Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | The non-polar alkyl and tert-butyl groups combined with the polar carbamate moiety suggest good compatibility with these solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF) | High to Moderate | The polar carbamate group will interact favorably with these solvents. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The hydrogen bonding capability of the carbamate will allow for some solubility, though the non-polar regions of the molecule may limit high solubility. |

| Ethers | Diethyl ether, Dioxane | Moderate to Low | Expected to have some solubility due to the ether oxygen's ability to act as a hydrogen bond acceptor. |

| Non-polar | Hexanes, Toluene | Low | The polarity of the carbamate functional group will likely result in poor solubility in non-polar hydrocarbon solvents. |

| Aqueous | Water, Buffers | Low | The presence of the hydrophobic tert-butyl and butynyl groups is expected to confer low water solubility. The carbamate group offers some polarity but is insufficient for high aqueous solubility. |

Stability Considerations

The stability of carbamates is a critical factor in their storage and handling. Generally, carbamates are susceptible to hydrolysis, and this degradation can be influenced by pH, temperature, and the presence of enzymes.

-

pH: Carbamates exhibit varied stability across the pH spectrum. They are generally more stable in neutral to slightly acidic conditions.[3][4] Under basic conditions, hydrolysis of the carbamate bond can be significantly accelerated.[5]

-

Temperature: Elevated temperatures can promote the degradation of carbamates.[6] Therefore, storage at recommended refrigerated temperatures (2-8°C) is crucial to maintain the integrity of the compound.[1]

-

Moisture: The presence of moisture can facilitate hydrolysis. It is recommended to handle the compound in a dry environment and store it in a tightly sealed container. A related compound, tert-butyl N-(2-oxobut-3-yn-1-yl)carbamate, is noted to be moisture-sensitive and should be stored under an inert atmosphere.[7]

Table 2: General Stability Profile of Carbamates

| Condition | Effect on Stability | Recommendations |

| Acidic pH (1-4) | Generally stable.[5] Some carbamates show high stability in the pH 2-12 range.[3] | Suitable for reactions and short-term storage in acidic media. |

| Neutral pH (6-8) | Moderately stable, though some degradation can occur over extended periods.[5] | Appropriate for many experimental procedures. Monitor for degradation in long-term studies. |

| Basic pH (>8) | Prone to hydrolysis, leading to degradation of the carbamate.[5] | Avoid prolonged exposure to basic conditions. If necessary, use lower temperatures to slow degradation. |

| Elevated Temperature | Can accelerate degradation.[6] | Store at 2-8°C. Avoid unnecessary exposure to heat. |

| Light | While not specifically documented for this compound, light can be a factor in the degradation of some organic molecules. | Store in an opaque or amber vial to minimize light exposure as a general precautionary measure. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. These should be adapted based on specific experimental needs and available analytical instrumentation.

Protocol 1: Determination of Qualitative Solubility

This protocol provides a straightforward method to assess the solubility of the compound in various solvents.

Methodology:

-

Preparation: Dispense a small, accurately weighed amount (e.g., 1-5 mg) of this compound into separate, labeled vials.

-

Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of the test solvent.

-

Mixing: Vigorously mix the contents of each vial using a vortex mixer for 1-2 minutes.

-

Observation: Visually inspect each vial for the complete dissolution of the solid. The absence of any visible particles indicates that the compound is soluble at that concentration.

-

Incremental Solvent Addition: If the compound is not fully dissolved, add another measured volume of the solvent and repeat the mixing and observation steps. Continue this process until the compound dissolves or a practical upper limit of solvent volume is reached.

-

Classification: Classify the solubility as "high" (dissolves in a small volume of solvent), "moderate" (requires a larger volume), or "low/insoluble" (does not dissolve even with a significant volume of solvent).

Caption: Workflow for qualitative solubility determination.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method to quantitatively assess the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is highly soluble and stable (e.g., acetonitrile).

-

Incubation Solutions: Aliquot the stock solution into different test conditions. For example:

-

pH Stability: Dilute the stock solution into buffers of varying pH (e.g., pH 2, 7, 9).

-

Temperature Stability: Incubate solutions at different temperatures (e.g., 4°C, room temperature, 40°C).

-

-

Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation solution.

-

Quenching: If necessary, quench any ongoing degradation by adding a suitable reagent or by immediate dilution in the mobile phase.

-

HPLC Analysis: Analyze each sample by a validated HPLC method to determine the concentration of the parent compound. A C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for such analyses.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition. Calculate the degradation rate and half-life.

Caption: Workflow for quantitative stability analysis using HPLC.

Conclusion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System – Dr. Zachary H. Houston [zacharyhhouston.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate - Enamine [enamine.net]

An In-Depth Technical Guide to (S)-Tert-butyl but-3-yn-2-ylcarbamate: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-butyl but-3-yn-2-ylcarbamate, also known as (S)-N-Boc-3-amino-1-butyne, is a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structure, featuring a terminal alkyne and a protected amine on a chiral scaffold, makes it a versatile synthon for the synthesis of complex molecular architectures, particularly through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and key applications, including a detailed experimental protocol for its synthesis.

Commercial Availability and Suppliers

This compound (CAS No. 118080-79-8) is readily available from a number of commercial suppliers specializing in research chemicals and building blocks for organic synthesis. Key suppliers include:

The compound is typically offered in various quantities, ranging from milligrams to grams, with purities generally reported to be 97% or higher. Pricing can vary between suppliers and is dependent on the quantity ordered.

Physicochemical and Technical Data

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been compiled from supplier technical data sheets and publicly available chemical databases.

| Property | Value | Reference(s) |

| CAS Number | 118080-79-8 | [5] |

| Molecular Formula | C₉H₁₅NO₂ | [5] |

| Molecular Weight | 169.22 g/mol | [5] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥97% | [1][3] |

| Boiling Point | 235.4 ± 23.0 °C at 760 mmHg (for (R)-enantiomer) | |

| Storage Temperature | 2-8°C, sealed in a dry environment | [3] |

| Topological Polar Surface Area (TPSA) | 41.82 Ų (calculated) | |

| LogP | 1.73720 (calculated) |

Synthesis of this compound

The enantioselective synthesis of chiral propargylamines, such as the title compound, is a significant area of research in organic chemistry. Several methods have been developed, often involving the asymmetric addition of an alkyne nucleophile to an imine or the reduction of a corresponding ketone. Below is a representative experimental protocol for the synthesis of a chiral N-Boc protected propargylamine, which can be adapted for the synthesis of this compound. This protocol is based on the principles of asymmetric Mannich reactions.[6]

Experimental Protocol: Enantioselective Mannich Reaction for Chiral β-Keto N-Boc-Propargylamines

This method provides access to chiral β-keto N-Boc-propargylamines, which are closely related in structure to the target molecule.

Materials:

-

C-alkynyl N-Boc N,O-acetal (serves as the C-alkynyl imine precursor)

-

Enamide

-

(S)-TRIP (chiral phosphoric acid catalyst)

-

Toluene

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a dried reaction vial is added the C-alkynyl N-Boc N,O-acetal (1.0 equiv), the enamide (1.2 equiv), (S)-TRIP (5 mol %), and anhydrous sodium sulfate.

-

Anhydrous toluene is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature or elevated temperature) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired chiral β-keto N-Boc-propargylamine.

Note: The specific starting materials and reaction conditions would need to be optimized for the synthesis of this compound. The general principle involves the in-situ generation of a chiral imine equivalent that then reacts with an alkyne nucleophile.

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The terminal alkyne functionality is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and regioselective formation of 1,2,3-triazole linkages.

Role in Click Chemistry for Bioconjugation and Drug Design

Click chemistry has become an indispensable tool in drug discovery, materials science, and bioconjugation.[] The CuAAC reaction is highly efficient, proceeds under mild, often aqueous conditions, and is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.[8]

This compound can be incorporated into a larger molecule, and the terminal alkyne can then be used to "click" with an azide-containing molecule, such as a peptide, a small molecule drug, or a fluorescent probe. This allows for the modular synthesis of novel compounds and the creation of libraries of potential drug candidates.[]

dot

Caption: Synthetic utility of this compound.

Experimental Workflow: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general experimental workflow for a CuAAC reaction utilizing an alkyne-containing building block like this compound.

Materials:

-

This compound or a derivative thereof (1.0 equiv)

-

Azide-containing compound (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 5 mol %)

-

Sodium ascorbate (e.g., 10 mol %)

-

Solvent (e.g., a mixture of t-butanol and water)

Procedure:

-

To a reaction flask, add the alkyne and the azide.

-

Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O).

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to yield the desired 1,2,3-triazole product.

dot

Caption: Experimental workflow for a typical CuAAC reaction.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for researchers in drug discovery and medicinal chemistry. Its utility primarily stems from the presence of a terminal alkyne, which allows for its facile incorporation into more complex molecules via robust and efficient click chemistry reactions. This guide has provided an overview of its availability, key properties, and a general framework for its synthesis and application, underscoring its importance as a tool for the development of novel therapeutics.

References

- 1. a2bchem.com [a2bchem.com]

- 2. 118080-79-8|this compound| Ambeed [ambeed.com]

- 3. This compound | 118080-79-8 [sigmaaldrich.com]

- 4. 118080-82-3|(R)-tert-Butyl but-3-yn-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 5. calpaclab.com [calpaclab.com]

- 6. Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals [organic-chemistry.org]

- 8. info.gbiosciences.com [info.gbiosciences.com]

Molecular modeling of (S)-Tert-butyl but-3-YN-2-ylcarbamate interactions

In-depth Molecular Modeling of (S)-Tert-butyl but-3-YN-2-ylcarbamate Interactions: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a chiral building block with potential applications in medicinal chemistry and drug discovery. Its structural features, including a terminal alkyne and a carbamate-protected amine, make it a valuable synthon for the introduction of a propargylamine moiety. This technical guide provides a comprehensive overview of the current understanding of the molecular interactions of this compound, based on available data for structurally related compounds. Due to a lack of specific experimental data on the target molecule, this paper will focus on predictive modeling and the known interactions of analogous structures to infer potential biological targets and signaling pathway involvement.

Introduction

This compound belongs to a class of compounds utilized in the synthesis of chiral intermediates for pharmaceutical development. The presence of a terminal alkyne group allows for its use in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the construction of more complex molecular architectures. The tert-butyl carbamate (Boc) protecting group is a common feature in peptide synthesis, ensuring regioselective reactions. While direct studies on the specific molecular interactions of this compound are not extensively documented, its structural similarity to other propargylamines and carbamate-containing compounds provides a basis for predicting its potential biological activity.

Physicochemical Properties and Predicted Bioactivity

To understand the potential interactions of this compound, it is essential to consider its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C9H15NO2 | - |

| Molecular Weight | 169.22 g/mol | - |

| XLogP3 | 1.5 | Computational |

| Hydrogen Bond Donors | 1 | Computational |

| Hydrogen Bond Acceptors | 2 | Computational |

| Rotatable Bonds | 3 | Computational |

Note: These values are computationally predicted and have not been experimentally verified.

Based on these properties, the molecule is expected to have good oral bioavailability according to Lipinski's rule of five. The presence of a terminal alkyne suggests potential for covalent interactions with certain enzyme classes, such as monoamine oxidases or cytochrome P450 enzymes, which are known to be inhibited by some propargylamine-containing drugs.

Potential Biological Targets and Signaling Pathways

Given the structural motifs present in this compound, several potential biological targets can be hypothesized.

Monoamine Oxidase (MAO) Inhibition

Propargylamines are a well-known class of irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. The terminal alkyne can form a covalent adduct with the FAD cofactor of MAO, leading to irreversible inhibition.

dot

Caption: Predicted mechanism of MAO inhibition.

Cytochrome P450 (CYP) Enzyme Interactions

The terminal alkyne moiety can also serve as a mechanism-based inactivator of cytochrome P450 enzymes. The oxidation of the alkyne by CYP enzymes can lead to the formation of a reactive ketene intermediate, which can then covalently modify the enzyme's apoprotein or heme prosthetic group.

Caption: General workflow for target validation.

Conclusion and Future Directions

While direct experimental evidence for the molecular interactions of this compound is currently lacking, its chemical structure strongly suggests potential interactions with enzymes such as MAOs and CYPs. The terminal alkyne is a key pharmacophore that can lead to mechanism-based irreversible inhibition. The proposed experimental protocols provide a clear path forward for validating these hypotheses. Future research should focus on performing these in vitro assays to determine the specific biological targets and inhibitory profiles of this compound. Further computational studies, such as molecular docking and molecular dynamics simulations, could also provide valuable insights into the binding modes and interaction energies with potential protein targets, guiding further medicinal chemistry efforts.

Methodological & Application

Enantioselective Synthesis of (S)-Tert-butyl but-3-yn-2-ylcarbamate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Tert-butyl but-3-yn-2-ylcarbamate is a valuable chiral building block in organic synthesis, particularly for the introduction of a propargylamine moiety in the development of novel pharmaceutical agents. This document provides a detailed protocol for the enantioselective synthesis of this compound via a copper(I)-catalyzed asymmetric addition of acetylene to an in situ generated N-Boc protected imine. The methodology leverages the readily available and highly effective Pybox ligand system to achieve high enantioselectivity. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings.

Introduction

Chiral propargylamines are key structural motifs found in numerous biologically active molecules and serve as versatile intermediates in synthetic organic chemistry. The development of efficient and highly stereoselective methods for their synthesis is of significant interest. Among the various strategies, the transition-metal-catalyzed asymmetric addition of terminal alkynes to imines has emerged as a powerful and direct approach. This application note details a robust protocol for the synthesis of this compound, a compound of interest in medicinal chemistry and drug discovery. The described method is based on the copper(I)-catalyzed enantioselective addition of acetylene to the N-Boc-ethanimine, generated in situ from acetaldehyde and tert-butyl carbamate. The use of a copper(I) triflate- (S)-i-Pr-Pybox catalyst system ensures high enantiocontrol in the carbon-carbon bond-forming step.

Data Presentation

The following table summarizes representative quantitative data for the enantioselective synthesis of this compound and analogous propargylamines using a copper(I)-Pybox catalyst system. The data is compiled from literature reports on similar substrates to provide an expected range of performance for the described protocol.

| Entry | Aldehyde | Amine/Carbamate | Alkyne | Catalyst Loading (mol%) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetaldehyde | Tert-butyl carbamate | Acetylene | 5 | Toluene | 85-95 (estimated) | >95 (estimated) |

| 2 | Benzaldehyde | Aniline | Phenylacetylene | 5 | Toluene | 92 | 98 |

| 3 | Isobutyraldehyde | Aniline | Phenylacetylene | 5 | Toluene | 88 | 96 |

| 4 | Benzaldehyde | Benzylamine | Phenylacetylene | 5 | Toluene | 90 | 97 |

Experimental Protocol

Materials

-

Acetaldehyde (freshly distilled)

-

Tert-butyl carbamate

-

Copper(I) triflate toluene complex (CuOTf·0.5C₇H₈)

-

(S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine ((S)-i-Pr-Pybox)

-

Acetylene gas (or a suitable surrogate such as ethynyltrimethylsilane followed by deprotection)

-

Anhydrous Toluene

-

Anhydrous molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Magnetic stir plate

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel column for chromatography

Procedure

Step 1: In situ formation of N-Boc-ethanimine

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl carbamate (1.0 equiv.), anhydrous toluene, and activated 4 Å molecular sieves.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add freshly distilled acetaldehyde (1.1 equiv.) to the stirring suspension.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours to facilitate the formation of the N-Boc-ethanimine.

Step 2: Copper-catalyzed enantioselective alkynylation

-

In a separate flame-dried Schlenk flask under an inert atmosphere, prepare the catalyst by dissolving copper(I) triflate toluene complex (0.05 equiv.) and (S)-i-Pr-Pybox (0.055 equiv.) in anhydrous toluene.

-

Stir the catalyst solution at room temperature for 30 minutes.

-

Cool the catalyst solution to the desired reaction temperature (typically between -20 °C and 0 °C).

-

Transfer the in situ generated N-Boc-ethanimine solution from Step 1 to the catalyst solution via cannula.

-

Slowly bubble acetylene gas through the reaction mixture for a predetermined period (e.g., 2-4 hours), or alternatively, add ethynyltrimethylsilane (1.5 equiv.) and stir overnight. If using ethynyltrimethylsilane, a subsequent deprotection step with a fluoride source (e.g., TBAF) or potassium carbonate in methanol will be required.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired this compound.

Step 4: Characterization

-

Determine the yield of the purified product.

-

Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Mandatory Visualizations

Caption: Experimental workflow for the enantioselective synthesis of this compound.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical flow of the key transformations in the synthesis.

Application Notes and Protocols for (S)-Tert-butyl but-3-YN-2-ylcarbamate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Tert-butyl but-3-yn-2-ylcarbamate is a valuable chiral building block in organic synthesis, particularly for the construction of enantiomerically enriched 1,2,3-triazoles through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," facilitates the rapid and efficient formation of a stable triazole linkage from an alkyne and an azide. The resulting chiral 1,4-disubstituted 1,2,3-triazoles are of significant interest in medicinal chemistry and drug discovery, as the triazole ring can act as a bioisostere for amide bonds and other functional groups, while the chiral center provides a crucial element for stereospecific interactions with biological targets.[1][2]

These application notes provide an overview of the utility of this compound in CuAAC reactions, along with detailed experimental protocols and representative data.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction using N-Boc protected propargylamines, which serve as close analogs to this compound. This data is compiled from various sources to provide a general expectation of reaction efficiency.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| N-Boc-propargylamine | 3-Azidopropan-1-ol | [CuBr(PPh₃)₃] (0.8 mol%) | THF | Room Temp | 5 days | - | [3] |

| N-Boc-propargylamine | Various Azides | CuI (5 mol%), TBTA (5 mol%) | tBuOH/H₂O | Room Temp | 12 h | >95 | Generic Protocol |

| Chiral Azido Alcohols | Methyl Propiolate | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O | Room Temp | 15 h | 83-97 | [2] |

| Phenylacetylene | Benzyl Azide | Copper Powder | CH₂Cl₂ | Room Temp | - | High | [4] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure for the small-scale synthesis of a chiral 1,4-disubstituted 1,2,3-triazole using this compound and an organic azide.

Materials:

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

tert-Butanol

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of approximately 0.1-0.5 M).

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M) and a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).

-

Initiation of Reaction: To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution (typically 1-5 mol% with respect to the limiting reagent). Following this, add the sodium ascorbate solution (typically 5-10 mol%). The reaction mixture will often change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reactions are often complete within 12-24 hours.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude triazole product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.

Visualizations

Experimental Workflow for CuAAC

The following diagram illustrates the general workflow for the synthesis of a chiral triazole using this compound via a CuAAC reaction.

Caption: General workflow for the CuAAC synthesis of a chiral triazole.

Signaling Pathways and Logical Relationships

The Copper(I)-catalyzed azide-alkyne cycloaddition is a powerful ligation reaction. The chirality of this compound is incorporated into the final triazole product, which can then be used as a key building block in the synthesis of more complex molecules, such as enzyme inhibitors or receptor ligands in drug discovery programs. The triazole itself can engage in various non-covalent interactions within a biological target.

Caption: From chiral building block to biological application.

References

(S)-Tert-butyl but-3-yn-2-ylcarbamate: A Key Chiral Building Block in the Synthesis of REV-ERB Agonists

(S)-Tert-butyl but-3-yn-2-ylcarbamate , a versatile chiral propargylamine derivative, has emerged as a critical building block in the synthesis of potent and selective modulators of the nuclear receptors REV-ERBα and REV-ERBβ. Its inherent chirality and the presence of a terminal alkyne functionality make it an ideal synthon for introducing stereospecificity and a key structural motif into complex pharmaceutical agents, particularly those targeting the circadian rhythm and metabolic diseases. This application note details its role in the synthesis of REV-ERB agonists, provides experimental protocols for its use, and summarizes key reaction data.